Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
Description
Properties
CAS No. |
17265-34-8 |
|---|---|
Molecular Formula |
C10H8NNaO7S2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
InChI Key |
QPILZZVXGUNELN-UHFFFAOYSA-M |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)O)S(=O)(=O)O.[Na+] |
Isomeric SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |
Other CAS No. |
17265-34-8 5460-09-3 |
physical_description |
Dry Powder |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Single-Stage Sulfonation
Naphthalene is treated with concentrated sulfuric acid (98%) at 160–165°C for 6–8 hours, yielding a mixture of mono- and di-sulfonated products. To favor disulfonation, excess sulfuric acid (molar ratio 1:3 naphthalene:H₂SO₄) and elevated temperatures (180–190°C) are employed. The product, primarily 1,3,6-naphthalenetrisulfonic acid, is isolated via precipitation in ice water and filtration.
Table 1: Sulfonation Conditions and Yields
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 160–165°C | 180–190°C |
| Reaction Time | 6–8 hours | 4–5 hours |
| Sulfuric Acid Ratio | 1:3 (naphthalene:H₂SO₄) | 1:4 (naphthalene:H₂SO₄) |
| Yield | 68–72% | 85–90% |
Two-Stage Sulfonation
To improve regioselectivity, a two-stage process is utilized:
-
First Sulfonation : Naphthalene reacts with 20% oleum at 40–50°C to form 1-naphthalenesulfonic acid.
-
Second Sulfonation : The intermediate is further sulfonated with 65% oleum at 120–130°C, achieving 2,7-disulfonation. This method reduces byproduct formation and enhances di-sulfonated product yields to 78–82%.
Nitration and Reduction
The sulfonated intermediate undergoes nitration to introduce a nitro group, followed by reduction to an amine.
Nitration
The disulfonated naphthalene derivative is nitrated using a mixture of nitric acid (65%) and sulfuric acid (20%) at 0–5°C. The low temperature prevents over-nitration and oxidative degradation. After 3–4 hours, the nitro compound (1-nitro-3,6,8-naphthalenetrisulfonic acid) is precipitated by adjusting the pH to 2–3 with sodium hydroxide.
Catalytic Reduction
The nitro group is reduced to an amino group using hydrogen gas and a palladium/carbon catalyst in aqueous ethanol (50% v/v) at 50–60°C. This method achieves >95% conversion within 2 hours, avoiding the iron sludge byproducts associated with traditional iron powder reduction.
Hydroxylation and Neutralization
The amino-sulfonated intermediate is hydroxylated via alkaline hydrolysis.
Hydroxylation
The compound is refluxed in 10% sodium hydroxide solution at 120–130°C for 4–5 hours. The hydroxyl group substitutes a sulfonic acid group at the 5-position, forming 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonic acid. Excess alkali ensures complete deprotonation of the hydroxyl group.
Neutralization
The free sulfonic acid is neutralized with sodium carbonate (Na₂CO₃) in aqueous solution at 60–70°C. The pH is maintained at 7.5–8.0 to prevent desulfonation. The final product precipitates as a sodium salt and is collected via vacuum filtration.
Table 2: Key Reaction Parameters for Neutralization
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Temperature | 60–70°C | Prevents salt hydrolysis |
| pH | 7.5–8.0 | Minimizes byproducts |
| Stirring Rate | 200–300 rpm | Ensures homogeneity |
Purification and Characterization
Crude product purity is enhanced through recrystallization from a 1:1 ethanol-water mixture. The solution is heated to 80°C, filtered hot to remove insoluble impurities, and cooled to 5°C to crystallize the pure compound.
Analytical Validation
-
<sup>1</sup>H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons, while δ 4.2 ppm (NH₂) and δ 2.9 ppm (OH) validate functional groups.
-
IR Spectroscopy : Absorbance at 1180 cm<sup>-1</sup> (S=O stretch) and 3400 cm<sup>-1</sup> (N–H/O–H stretch) confirms structural integrity.
-
Elemental Analysis : C 34.6%, H 2.6%, N 4.0%, S 18.4% (theoretical values align with C₁₀H₈NNaO₇S₂).
Industrial-Scale Optimization
Modern production facilities employ continuous flow reactors to improve efficiency:
-
Sulfonation : Tubular reactors with temperature zones (160°C → 190°C) reduce reaction time to 2 hours.
-
Neutralization : In-line pH sensors and automated Na₂CO₃ dosing ensure consistent product quality.
-
Yield : Scalable methods achieve 88–92% overall yield, with <1% residual sulfonic acid impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrogen gas are typically used as reducing agents.
Substitution: Reagents such as diazonium salts and halogens are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which are valuable intermediates in the synthesis of dyes, pigments, and other organic compounds .
Scientific Research Applications
Organic Chemistry Applications
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate serves as an effective ligand in organic synthesis, particularly in click chemistry reactions. It has been successfully employed to facilitate the synthesis of 1,2,3-triazoles, which are important pharmacophores in medicinal chemistry.
Case Study: Synthesis of 1,2,3-Triazole Derivatives
In a study published in the Journal of Heterocyclic Chemistry, researchers utilized this compound as a ligand for the copper-free click reaction to synthesize various triazole-linked compounds. The resulting compounds exhibited significant biological activity, highlighting the compound's utility in drug development .
Pharmaceutical Applications
The compound has been explored for its potential in developing new pharmaceuticals due to its ability to act as an intermediate in synthesizing biologically active molecules.
Table: Pharmacological Studies Involving this compound
| Study Reference | Compound Synthesized | Biological Activity |
|---|---|---|
| Quinazolinone derivatives | Antiplasmodial properties | |
| Hybrid compounds based on 1,2,3-triazoles | Antibacterial activity |
These studies illustrate the compound's role as a precursor in synthesizing molecules with therapeutic potential.
Dye Manufacturing
This compound is also significant in dye manufacturing. It is used to produce azo dyes, which are widely applied in textiles and other industries.
Case Study: Azo Dye Production
Research indicates that this compound can be utilized to create various azo dyes through diazotization and coupling reactions. These dyes are characterized by their vibrant colors and are extensively used in the textile industry .
Chemical Properties and Safety
Understanding the chemical properties and safety measures associated with this compound is essential for its application.
Mechanism of Action
The mechanism of action of Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules. Its amino and hydroxyl groups facilitate binding to specific enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Selected Analogs
Key Observations :
Positional Isomerism: The sulfonate and hydroxyl/amino group positions significantly influence reactivity. For example, Dipotassium 7-hydroxynaphthalene-1,3-disulphonate lacks amino groups, reducing its utility in azo dye synthesis compared to the target compound .
Functional Group Complexity: Sodium 6-amino-5-...sulfonate (CAS 71873-39-7) includes a diazenyl (-N=N-) group and chloro-substituted aromatic rings, enhancing its chromophoric properties but complicating synthesis .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Application-Specific Performance
Dye Intermediate Efficiency :
- Target Compound: Preferred for synthesizing bright, stable azo dyes due to its balanced amino-hydroxyl-sulfonate architecture .
- J Acid: Limited to dyes requiring single sulfonate groups, resulting in lower color fastness .
- Dipotassium 1,3-Disulphonate: Used in non-azo applications (e.g., surfactants) due to its lack of amino groups .
Research Findings and Industrial Relevance
- This compound dominates the textile dye market due to its versatility and cost-effectiveness .
- J Acid faces declining use due to inferior performance in modern dye formulations .
Biological Activity
Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, commonly referred to as a sulfonated naphthalene derivative, has garnered attention due to its diverse biological activities and applications in various fields, including medicinal chemistry and analytical chemistry. This article provides an overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its reactivity and solubility. Its molecular formula is , which includes two sulfonate groups and hydroxyl groups that enhance its solubility in water. The structural formula can be represented as follows:
Synthesis
This compound can be synthesized through various chemical reactions, often involving the sulfonation of naphthalene derivatives. One common method involves the reaction of naphthalene with sulfuric acid followed by amination and hydroxylation processes. The synthesis of azo-linked compounds using this sulfonate as a ligand has also been documented, demonstrating its utility in organic synthesis .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been used in the preparation of various azo compounds that demonstrate antibacterial effects against several pathogenic bacteria. For instance, studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties. For example, it has been utilized in synthesizing quinazolinone derivatives that display antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with the parasite's metabolic pathways, which is crucial for its survival and replication .
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that while certain derivatives exhibit cytotoxicity towards cancer cells, they maintain a favorable safety profile with minimal toxicity to normal cells. This selective cytotoxicity is attributed to the compound's ability to target specific cellular pathways involved in tumor growth .
Click Chemistry Applications
One notable application of this compound is in click chemistry for synthesizing 1,2,3-triazoles. This reaction showcases its efficiency as a ligand in water, facilitating the formation of biologically relevant scaffolds that can be further modified for therapeutic purposes .
Environmental Impact Assessment
The compound's environmental persistence has been evaluated under various conditions. It meets certain persistence criteria but does not bioaccumulate significantly in aquatic organisms due to its high water solubility. This characteristic is essential for assessing its ecological safety when used in industrial applications .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Sodium 5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate | 5460-09-3 | Similar structure; used in dye synthesis | Moderate antimicrobial properties |
| Direct Black 38 | 1937-37-7 | High water solubility; used as a dye | Identified as persistent but low bioaccumulation potential |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sulfonation and diazotization reactions. For example, naphthalene derivatives are sulfonated using concentrated sulfuric acid under controlled temperature (80–100°C), followed by amination and hydroxylation steps. Purification is achieved via recrystallization in aqueous ethanol or activated carbon filtration to remove byproducts. Purity (>95%) can be validated using HPLC with a C18 column and UV detection at 254 nm .
Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR : and NMR to identify aromatic protons and sulfonate groups.
- FT-IR : Peaks at 1040–1180 cm (sulfonate S=O stretching) and 3400–3500 cm (amine and hydroxyl groups).
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak at m/z 341.2928 (CHNNaOS) .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodological Answer : The compound is sparingly soluble in water (0.1–1.0 g/L at 25°C) but dissolves better in alkaline solutions due to deprotonation of sulfonic acid groups. Researchers should pre-dissolve it in NaOH (pH >10) for reactions requiring aqueous media. Solubility data must be validated via gravimetric analysis .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., anomalous NMR shifts) be resolved during structural analysis?
- Methodological Answer : Contradictions may arise from tautomerism (amine-hydroxyl equilibrium) or paramagnetic impurities. Solutions include:
- Variable Temperature NMR : To observe tautomeric shifts.
- Chelation with EDTA : To remove metal impurities.
- DFT Calculations : To model electronic environments and predict chemical shifts .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies:
- pH Stability : Incubate solutions at pH 2–12 (37°C, 48 hrs) and monitor degradation via UV-Vis at λ 280 nm.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>300°C, per melting point data). Stability-indicating HPLC methods are critical .
Q. How can computational modeling predict the compound’s reactivity in sulfonamide-forming reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate:
- Electrophilic Reactivity : Fukui indices for sulfonate and amino groups.
- Transition States : For coupling reactions (e.g., with diazonium salts).
- Solvent Effects : COSMO-RS simulations to optimize reaction media .
Q. What experimental designs mitigate interference from isomerization during synthesis?
- Methodological Answer : Isomerization (e.g., para-to-ortho sulfonate shifts) is minimized by:
- Low-Temperature Diazotization : Below 5°C to reduce kinetic side reactions.
- Chromatographic Monitoring : TLC (silica gel, eluent: ethyl acetate/methanol/ammonia 6:3:1) to track isomer formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values across literature sources?
- Methodological Answer : Variations often stem from differences in:
- Ionic Strength : Use standardized buffers (e.g., 0.1 M NaCl).
- Purity : Cross-validate via elemental analysis (C, H, N, S content).
- Measurement Techniques : Compare gravimetric vs. spectrophotometric results .
Q. What approaches reconcile conflicting catalytic activity data in sulfonation reactions?
- Methodological Answer : Contradictions may arise from:
- Residual Moisture : Control via Karl Fischer titration.
- Catalyst Characterization : Use XPS or EXAFS to confirm active sites.
- Reaction Kinetics : Apply Michaelis-Menten models to differentiate rate-limiting steps .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
